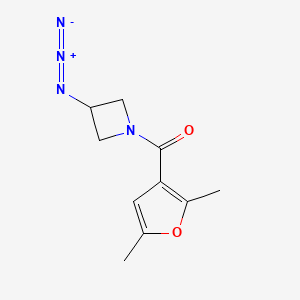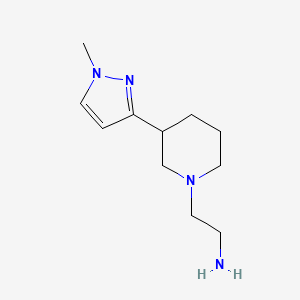
(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Several newly synthesized compounds, including heterocyclic azetidinones and triazoles, have been evaluated for their in vitro antibacterial and antifungal activity. For example, some compounds have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Microwave-assisted synthesis of azetidinones and thiazolidinones has also been explored for their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Anticancer and Antimicrobial Properties
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, showing promising results against certain cancer cell lines, comparing favorably to doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). This indicates the potential of these heterocyclic compounds in the development of new therapeutic agents.
Synthesis and Characterization of Heterocyclic Compounds
Research has also been focused on the synthesis, characterization, and structural analysis of novel heterocyclic compounds, including triazoles and triazolidines, which are of interest due to their diverse biological activities (Abosadiya et al., 2018). These studies provide insights into the chemical properties and potential applications of these compounds.
Methodological Advances in Synthesis
Additionally, methodological advances have been reported for the efficient synthesis of nonsymmetrically substituted bis(azulenyl) ketones, which are relevant for the development of new materials and bioactive molecules (Sigrist & Hansen, 2010).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-3-9(7(2)16-6)10(15)14-4-8(5-14)12-13-11/h3,8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQLXJVHJEJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)


![tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide](/img/structure/B1476254.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-amine](/img/structure/B1476258.png)
![6-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1476261.png)

![3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1476263.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1476265.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-3-yl)methanone](/img/structure/B1476266.png)
